2-([1,4'-Bipiperidin]-1'-yl)ethan-1-ol
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Overview
Description
2-([1,4’-Bipiperidin]-1’-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an ethan-1-ol backbone, which is further connected to a bipiperidinyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,4’-Bipiperidin]-1’-yl)ethan-1-ol typically involves the reaction of 1,4’-bipiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the nucleophilic attack of the bipiperidine on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-([1,4’-Bipiperidin]-1’-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2-([1,4’-Bipiperidin]-1’-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([1,4’-Bipiperidin]-1’-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The bipiperidinyl structure may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)ethanol: Similar structure but with a single piperidine ring.
2-(Morpholin-4-yl)ethanol: Contains a morpholine ring instead of bipiperidine.
2-(Pyrrolidin-1-yl)ethanol: Features a pyrrolidine ring.
Uniqueness
2-([1,4’-Bipiperidin]-1’-yl)ethan-1-ol is unique due to its bipiperidinyl structure, which provides distinct steric and electronic properties
Properties
Molecular Formula |
C12H24N2O |
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Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-(4-piperidin-1-ylpiperidin-1-yl)ethanol |
InChI |
InChI=1S/C12H24N2O/c15-11-10-13-8-4-12(5-9-13)14-6-2-1-3-7-14/h12,15H,1-11H2 |
InChI Key |
HPBJHXYFXYACJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CCO |
Origin of Product |
United States |
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